molecular formula C9H7N3S2 B14387247 2-Azido-4-phenyl-2H-1,3-dithiole CAS No. 88406-87-5

2-Azido-4-phenyl-2H-1,3-dithiole

Cat. No.: B14387247
CAS No.: 88406-87-5
M. Wt: 221.3 g/mol
InChI Key: JCERTSPNVJYWIW-UHFFFAOYSA-N
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Description

2-Azido-4-phenyl-2H-1,3-dithiole is an organic compound characterized by the presence of an azido group (-N₃) and a phenyl group attached to a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-phenyl-2H-1,3-dithiole typically involves the introduction of the azido group to a pre-formed dithiole ring. One common method includes the reaction of 4-phenyl-2H-1,3-dithiole with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a halide group by the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4-phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azido group.

Scientific Research Applications

2-Azido-4-phenyl-2H-1,3-dithiole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-4-phenyl-2H-1,3-dithiole primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and material science applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Azido-4-phenyl-2H-1,3-dithiole is unique due to the presence of both an azido group and a phenyl-substituted dithiole ring. This combination imparts distinct reactivity and potential for diverse applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

88406-87-5

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-azido-4-phenyl-1,3-dithiole

InChI

InChI=1S/C9H7N3S2/c10-12-11-9-13-6-8(14-9)7-4-2-1-3-5-7/h1-6,9H

InChI Key

JCERTSPNVJYWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(S2)N=[N+]=[N-]

Origin of Product

United States

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